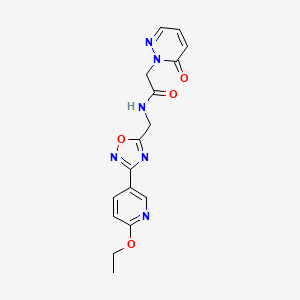

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related oxadiazole compounds typically involves multistep chemical reactions starting from various precursors. For example, derivatives of 1,3,4-oxadiazoles can be synthesized from common intermediates like chloroacetamides, reacting with oxadiazole-thione or benzo[d]imidazole-thiols, showcasing the versatility and complexity of synthetic routes for oxadiazole compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019). These synthetic strategies emphasize the importance of choosing appropriate starting materials and reaction conditions to achieve the desired oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including the targeted compound, is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences the chemical and physical properties of these molecules. Single-crystal X-ray analysis is often employed to confirm the three-dimensional structure of synthesized compounds, providing insights into their molecular conformations and interactions (Shyma et al., 2013).

Chemical Reactions and Properties

Oxadiazole compounds participate in various chemical reactions, attributed to the reactive nature of the oxadiazole ring. They can undergo reactions with aroyl chlorides to yield substituted oxadiazoles, showcasing their reactivity and potential for further functionalization (Holla et al., 2004). Such reactivity is crucial for the synthesis of derivatives with specific biological or chemical properties.

Scientific Research Applications

In Vitro and In Vivo Evaluation of Alphavbeta3 Antagonists

Research on nonpeptide alphavbeta3 antagonists, including compounds with similar structural motifs, has shown significant potential for the prevention and treatment of osteoporosis. These compounds exhibit potent and selective antagonism of the alpha(v)beta(3) receptor, demonstrating efficacy in in vivo models of bone turnover. This suggests that structurally related compounds could be explored for their therapeutic potential in bone diseases (Hutchinson et al., 2003).

Synthesis and Characterization of Pyridazinone Derivatives

A study focused on the synthesis of pyridazin-3-one derivatives highlights the versatility of these compounds in creating fused azines, suggesting potential for chemical synthesis and drug design applications. These compounds serve as building blocks for creating more complex molecules with potential biological activities (Ibrahim & Behbehani, 2014).

Computational and Pharmacological Evaluation of Heterocyclic Compounds

Research on 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrates the broad potential of heterocyclic compounds in drug development. These studies highlight the importance of structural modifications to enhance biological activity and reduce toxicity (Faheem, 2018).

Antimicrobial and Antioxidant Properties of Oxadiazoles

A study on 3-acetyl-2-aryl-2H/methyl-5-[3-(6-methylpyridinyl)]-2,3-dihydro-[1,3,4]-oxadiazole derivatives reveals their potent antimicrobial and antioxidant activities. This suggests that compounds with similar structures could be explored for their antimicrobial properties, potentially leading to new antimicrobial agents (Shyma et al., 2013).

Synthesis and Insecticidal Activity

Research on 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid for insecticidal activity indicates the potential use of similar compounds in developing new insecticides. These compounds were tested against Culex pipiens larvae, suggesting applications in pest control (Holla et al., 2004).

Mechanism of Action

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of similar compounds, the effects could be wide-ranging .

properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O4/c1-2-25-13-6-5-11(8-18-13)16-20-14(26-21-16)9-17-12(23)10-22-15(24)4-3-7-19-22/h3-8H,2,9-10H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMXLNQYDAXDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)imino-1-[(2,6-dichlorophenyl)methyl]indol-2-one](/img/structure/B2496649.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)

![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)

![1,4-Bis[(2,4,6-trimethylphenyl)sulfonyl]piperazine](/img/structure/B2496661.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B2496663.png)